3-tert-butyl-2,3-dihydro-1H-indol-2-one
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Overview
Description
3-tert-butyl-2,3-dihydro-1H-indol-2-one is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.26 g/mol . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . This compound is known for its unique structure, which includes a tert-butyl group attached to the indole ring, making it a valuable molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 3-tert-butyl-2,3-dihydro-1H-indol-2-one typically involves organic synthesis techniques. One common method includes the reaction of indole derivatives with tert-butyl groups under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
3-tert-butyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into more reduced forms of indole derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-tert-butyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-tert-butyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The tert-butyl group and the indole ring play crucial roles in its reactivity and interactions with biological molecules . The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
3-tert-butyl-2,3-dihydro-1H-indol-2-one can be compared with other indole derivatives, such as:
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-butyric acid: Used as a rooting hormone in plant propagation. The uniqueness of this compound lies in its tert-butyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-tert-butyl-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)10-8-6-4-5-7-9(8)13-11(10)14/h4-7,10H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUOJQIVHKBXQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C2=CC=CC=C2NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63023-68-7 |
Source
|
Record name | 3-tert-butyl-2,3-dihydro-1H-indol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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